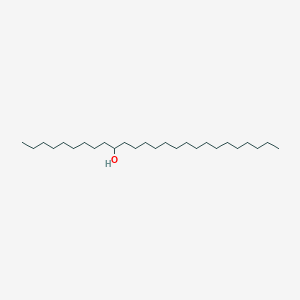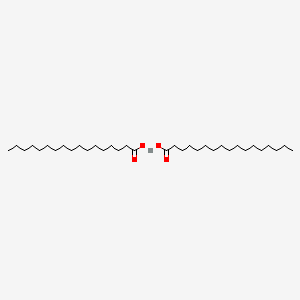
Zinc heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc heptadecanoate: is a zinc salt of heptadecanoic acid, also known as margaric acid. It is a compound with the molecular formula C34H66O4Zn
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
2 C17H35COOH + ZnO→(C17H35COO)2Zn + H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptadecanoic acid with zinc salts under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the efficient formation of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Reduction: Zinc metal and heptadecanoic acid.
Substitution: Various substituted zinc carboxylates depending on the reagents used.
Scientific Research Applications
Zinc heptadecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Zinc oleate: Used in the production of paints and coatings.
Uniqueness: Zinc heptadecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its applications in research and industry are distinct from those of other zinc carboxylates, making it a valuable compound for specialized uses.
Properties
CAS No. |
93028-41-2 |
|---|---|
Molecular Formula |
C34H66O4Zn |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


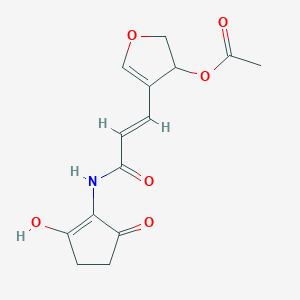
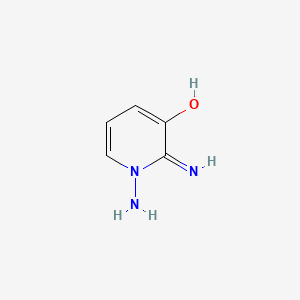

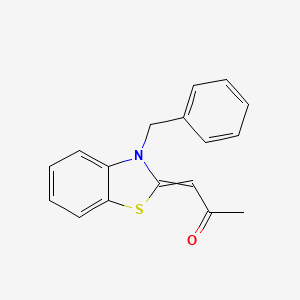

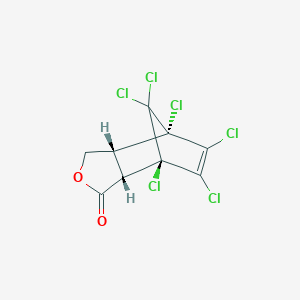


![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
